molecular formula C6H5FINO2S B1461154 3-fluoro-2-iodobenzenesulfonaMide CAS No. 1261744-64-2

3-fluoro-2-iodobenzenesulfonaMide

Cat. No. B1461154
CAS RN: 1261744-64-2
M. Wt: 301.08 g/mol
InChI Key: DYUUGFOXEVSQLK-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodobenzenesulfonamide is a chemical compound with the molecular formula C6H5FINO2S and a molecular weight of 301.08 g/mol . It is widely used in scientific experiments for various purposes.


Synthesis Analysis

The synthesis of fluorinated compounds, including this compound, has attracted significant attention from biologists and chemists due to their potential applications in various fields . The synthesis of this compound is not straightforward and typically requires specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, an iodo group, and a sulfonamide group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require further study. The compound’s reactivity can be influenced by the presence of the fluoro and iodo groups, which can participate in various chemical reactions .

Scientific Research Applications

Synthesis and Characterization of New Complexes

The compound 3-fluoro-2-iodobenzenesulfonamide, while not directly mentioned, is closely related to the field of synthesizing and characterizing new chemical complexes. For instance, new platinum(II) dithiocarbimato complexes have been synthesized from reactions involving benzenesulfonamides, demonstrating the utility of sulfonamide derivatives in developing compounds with potential applications in materials science and catalysis (Amim et al., 2008).

Enantioselective Fluorination

Fluorinated compounds are of significant interest in pharmaceuticals and agrochemicals. A study on the enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamides, which share structural similarities with this compound, showcases the importance of sulfonamide derivatives in achieving high yields and selectivities in fluorination reactions. This has implications for the synthesis of bioactive compounds with enhanced properties (Wang et al., 2014).

Molecular Interaction Studies

Sulfonamides, including fluorinated variants, have been studied for their interaction with enzymes like carbonic anhydrases. NMR studies of carbonic anhydrase complexes with fluorinated benzenesulfonamides provide insights into the binding and interaction mechanisms of these compounds, which is crucial for designing inhibitors with therapeutic applications (Dugad et al., 1989).

Asymmetric Synthesis

The asymmetric synthesis of molecules is vital for creating compounds with specific chiral properties. The use of N-fluorobenzenesulfonimide in enantiodivergent electrophilic fluorination processes for synthesizing enantiomerically pure compounds, like 3'-fluorothalidomide, demonstrates the role of fluorinated sulfonamides in achieving selectivity and efficiency in organic synthesis (Yamamoto et al., 2011).

Fluorination of Heterocycles

Fluorinated heterocycles are essential in developing new pharmaceuticals and materials. The synthesis of fluorosubstituted thiophenes, pyrroles, and furans using N-fluorodibenzenesulfonamide showcases the versatility of fluorinated sulfonamides in introducing fluorine atoms into complex molecules, affecting their chemical and physical properties (Dvornikova et al., 2003).

Mechanism of Action

Target of Action

3-Fluoro-2-iodobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . Sulfonamides are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . These enzymes play crucial roles in various physiological processes, making them important targets for therapeutic intervention.

Mode of Action

Sulfonamides, including this compound, function as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, an essential component for bacterial DNA synthesis, these compounds can effectively halt the growth and proliferation of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway. By acting as a competitive inhibitor of dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the folic acid synthesis pathway leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

It is known that sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts the proliferation of bacteria . This makes it a potentially effective therapeutic agent for treating bacterial infections.

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other drugs can impact its metabolism and excretion, potentially leading to drug-drug interactions .

Safety and Hazards

While specific safety data for 3-fluoro-2-iodobenzenesulfonamide was not found, sulfonamides, in general, can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Future Directions

Fluorinated compounds, including 3-fluoro-2-iodobenzenesulfonamide, present opportunities for drug discovery and other applications. The unique properties of fluorine make fluorinated organic compounds attractive in many research areas . The development of N-F fluorinating agents and their fluorinations is an active area of research, and these compounds are expected to have a significant impact on future scientific and technological advancements .

properties

IUPAC Name

3-fluoro-2-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUUGFOXEVSQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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